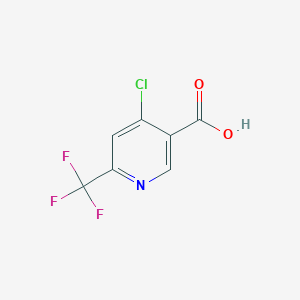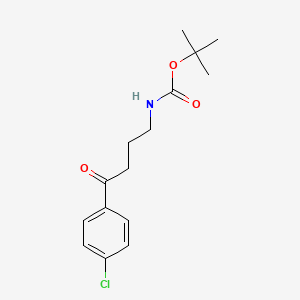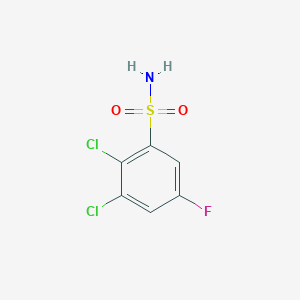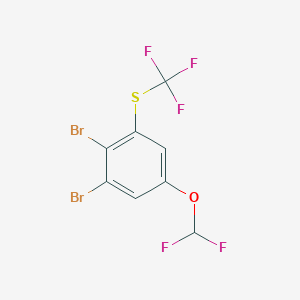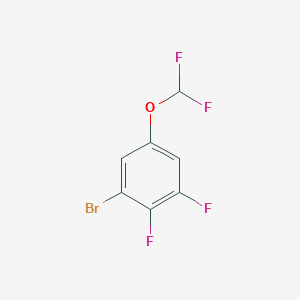
1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is a complex organic compound characterized by its multiple halogen atoms and a difluoromethoxy group. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene typically involves halogenation and difluoromethoxylation reactions
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less halogenated derivatives.
Substitution: Formation of various functionalized benzene derivatives.
Applications De Recherche Scientifique
1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is extensively used in scientific research across multiple fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group enhances its reactivity, allowing it to participate in various biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-difluoromethoxy-3,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms and functional groups. Similar compounds include:
1,2-Dichloro-4-fluoromethoxy-3,5,6-trifluorobenzene
1,3-Dichloro-2-difluoromethoxy-4,5,6-trifluorobenzene
These compounds share structural similarities but differ in the positioning of their halogen atoms and functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3,5,6-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-3(10)4(11)2(9)6(5(1)12)15-7(13)14/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFFBPWFQAMSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



